molecular formula C7H12N2O2 B2828020 hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one CAS No. 908066-25-1

hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one

Cat. No.: B2828020
CAS No.: 908066-25-1
M. Wt: 156.185
InChI Key: MTCWTJKARNZOLR-UHFFFAOYSA-N
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Description

Classification within the Oxazine Family

Hexahydropyrazino[2,1-c]oxazin-4(3H)-one belongs to the oxazine family, a class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Specifically, it is a bicyclic derivative that integrates a pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) fused with a 1,4-oxazine moiety. This structural arrangement confers distinct electronic and steric properties, differentiating it from simpler monocyclic oxazines such as 1,4-oxazine or its thiazine analogs.

The compound’s molecular formula, $$ \text{C}7\text{H}{12}\text{N}2\text{O}2 $$, and calculated molecular weight of 156.18 g/mol reflect its saturated nature, with hydrogenation eliminating aromaticity and enhancing conformational flexibility. Key structural features include a lactam group (oxazin-4-one) and a piperazine-like ring system, which facilitate interactions with biological targets. The following table summarizes its core molecular properties:

Property Value
Molecular Formula $$ \text{C}7\text{H}{12}\text{N}2\text{O}2 $$
Molecular Weight 156.18 g/mol
IUPAC Name 1,6,7,8,9,9a-Hexahydropyrazino[2,1-c]oxazin-4-one
Key Functional Groups Lactam, secondary amine
Ring System Bicyclic (pyrazine + 1,4-oxazine)

The compound’s stereochemistry, particularly at the 9a position, influences its reactivity and biological activity. Computational studies predict significant deviations from planar geometry due to ring puckering, a feature confirmed by X-ray crystallography in related oxazine derivatives.

Historical Development of Pyrazino-Oxazine Research

The synthesis of oxazine derivatives dates to 1944, when Holly and Cope first reported the Mannich condensation method for preparing 3,1-benzoxazines. However, progress in pyrazino-oxazine chemistry remained limited until the 21st century, primarily due to challenges in stabilizing parent oxazine frameworks. Early efforts to generate 1,4-oxazine via retro-Diels–Alder reactions under flash vacuum pyrolysis (FVP) conditions were unsuccessful, as competing decomposition pathways dominated.

A pivotal advancement occurred in 2007, when Coudert and Gillaizeau developed a three-step synthesis of a tert-butoxycarbonyl (Boc)-protected 1,4-oxazine derivative, enabling systematic exploration of its reactivity. This work laid the foundation for subsequent studies on fused pyrazino-oxazine systems. By 2021, Scheerer and Vallejo demonstrated the utility of 1,4-oxazinone precursors in synthesizing polysubstituted pyridines via Staudinger reductive cyclization and intermolecular cycloaddition, showcasing the compound’s versatility as a synthetic intermediate.

Significance in Modern Chemical Research

Hexahydropyrazino[2,1-c]oxazin-4(3H)-one has garnered attention for its dual role as a structural motif in medicinal chemistry and a precursor in materials science. Its lactam group serves as a hydrogen-bond acceptor, making it a valuable scaffold for designing enzyme inhibitors. For instance, derivatives of this compound have been investigated as ErbB4 receptor inhibitors, a target implicated in cancer and neurodegenerative diseases.

In synthetic chemistry, the compound’s ability to undergo cycloaddition and cycloreversion reactions enables the construction of complex heterocycles. A notable application involves its conversion into 2,4,6-substituted pyridines, which are prevalent in agrochemicals and pharmaceuticals. The table below highlights key reactions and their outcomes:

Reaction Type Conditions Products
Staudinger Reductive Cyclization Vinyl azides, triphenylphosphine 1,4-Oxazinone derivatives
Intermolecular Cycloaddition Terminal alkynes, Cu(I) catalysts Polysubstituted pyridines
Lactam Functionalization Alkyl halides, base N-Alkylated derivatives

Properties

IUPAC Name

1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCWTJKARNZOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides, which can be achieved under mild, catalyst-free conditions . This reaction yields various 1,2-dihydroquinolines and 2,3-dihydropyrroles with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, which can change the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides for cyclization reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions for these reactions are generally mild, often conducted at room temperature or slightly elevated temperatures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one serves as a critical intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in reactions that yield pharmacologically relevant derivatives.

Drug Development

Research indicates that this compound is utilized in the synthesis of drugs targeting neurokinin receptors. These receptors are implicated in several physiological processes and are potential targets for treating conditions such as:

  • Chronic Pain : Compounds derived from this compound have shown promise in modulating pain pathways.
  • Menopausal Symptoms : The compound is involved in the development of drugs aimed at alleviating vasomotor symptoms associated with menopause.

Case Study 1: Neurokinin Receptor Antagonists

A notable application of this compound is in the synthesis of neurokinin receptor antagonists. For instance, elinzanetant (CAS Number 929046-33-3), a compound derived from this structure, is currently under investigation for its efficacy in treating menopausal symptoms such as hot flashes. Clinical trials have demonstrated its ability to block neurokinin receptors effectively, leading to significant reductions in symptom severity .

Case Study 2: Pain Management

Another study focused on the analgesic properties of derivatives synthesized from this compound. These derivatives were tested in preclinical models of chronic pain and exhibited promising results by reducing pain responses without significant side effects .

Summary Table of Applications

Application AreaDescriptionExample Compounds
Drug IntermediatesUsed in the synthesis of various pharmacologically active compoundsElinzanetant
Pain ManagementPotential analgesic properties demonstrated in preclinical studiesDerivatives from hexahydropyrazino
Menopausal Symptom ReliefTargeting neurokinin receptors to alleviate hot flashesElinzanetant

Mechanism of Action

The mechanism of action of hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one involves its interaction with specific molecular targets, such as neurokinin and tachykinin receptors. By binding to these receptors, the compound can modulate various physiological processes, including hormone regulation and neurotransmission . This makes it a promising candidate for the treatment of conditions like hot flashes and other hormone-related disorders.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight Key Structural Features Bioactivity/Application
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one C₇H₁₂N₂O₂ 156.18 Saturated bicyclic (piperazine + oxazine) Intermediate for APIs, agrochemicals
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one C₁₇H₁₅N₃O₄ 325.32 Fused pyrazole, pyran, oxazine rings Antioxidant, anticancer activities
Benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., Compound 28 ) C₂₁H₂₄N₅O₄ 410.45 Aromatic benzoxazine core + piperazine tail SAR studies for kinase inhibition
2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one C₇H₆N₂O₂ 150.14 Pyridine-oxazine fusion (unsaturated) Unspecified pharmacological use
Homopiperazine C₅H₁₂N₂ 100.16 7-membered diazacycloheptane (no oxygen) Ligand in coordination chemistry

Physicochemical and Pharmacological Differences

Solubility and Conformation

  • Benzo[b][1,4]oxazin-3(4H)-one derivatives : Aromatic rings increase planarity, favoring π-π stacking interactions with biological targets (e.g., kinases) but reducing solubility .

Bioactivity

  • Fused Oxazinones (e.g., pyrazolo-pyrano-oxazinone): Exhibit antioxidant (IC₅₀ ~ 20 µM) and anticancer (GI₅₀ ~ 15 µM against MCF-7 cells) activities due to electron-rich heterocyclic systems .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects :

    • Benzo[b][1,4]oxazin-3(4H)-one analogues : Addition of electron-withdrawing groups (e.g., chloro in Compound 17h) enhances target affinity (IC₅₀ < 1 µM for kinase inhibition) .
    • Pyridinyl-piperazine hybrids (e.g., Compound 28) : Pyridine substitution improves solubility and CNS penetration (logP ~ 2.5) .

Biological Activity

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is a nitrogen-containing bicyclic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H12N2O2C_7H_{12}N_2O_2. It is characterized by a fused bicyclic structure that contributes to its biological activity. The compound has been studied for its interactions with neurokinin receptors, specifically the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors.

This compound acts primarily as an antagonist at neurokinin receptors. Neurokinins are a family of neuropeptides involved in various physiological processes, including pain perception, inflammation, and reproductive functions. The specific mechanism involves blocking the action of endogenous ligands such as substance P and neurokinin B at these receptors.

Table 1: Receptor Affinity and Activity

Receptor TypeAffinity RankPharmacological Action
NK1HighAntagonist
NK3ModerateAntagonist

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in various models:

  • Vasomotor Symptoms (VMS) : In clinical trials involving postmenopausal women experiencing VMS, compounds related to this compound showed promising results in reducing the frequency and severity of hot flashes. For instance, elinzanetant (a related compound) demonstrated a 66% reduction in daytime VMS frequency compared to placebo in Phase II trials .
  • Calcium Mobilization Assays : The compound's ability to modulate intracellular calcium levels was assessed using functional assays. Results indicated that it effectively inhibited calcium mobilization in cells expressing NK receptors .

Case Studies

A notable case study involved the evaluation of elinzanetant's efficacy in clinical settings. In the OASIS trials (OASIS 1, 2, and 3), elinzanetant was shown to significantly improve VMS symptoms within two weeks of treatment initiation . These trials provided robust evidence supporting the compound's therapeutic potential.

Safety and Tolerability

Safety assessments from clinical studies indicated that this compound and its derivatives were generally well-tolerated. Common adverse effects included mild headaches and gastrointestinal disturbances. Importantly, no significant liver toxicity was reported during these trials .

Q & A

Q. What are the key synthetic routes for hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions under inert atmospheres to prevent oxidation or moisture interference. Critical parameters include solvent choice (e.g., anhydrous tetrahydrofuran), temperature control (often 0–80°C), and reaction time (24–72 hours). For example, cyclization steps may require catalytic bases like triethylamine to stabilize intermediates. Optimization studies suggest that yields improve with slow addition of reagents and rigorous exclusion of moisture .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm bicyclic structure via 1^1H and 13^13C NMR, focusing on deshielded protons adjacent to the oxazinone oxygen (δ 4.2–4.5 ppm) and carbonyl carbon (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C7_7H12_{12}N2_2O2_2) with a mass accuracy <5 ppm .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Stability tests indicate decomposition <2% over 12 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to neurokinin receptors (NK-1/NK-3), leveraging the oxazinone ring’s hydrogen-bonding capacity with residues such as Gln165 (NK-1) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in receptor binding pockets. Key metrics include root-mean-square deviation (RMSD) <2 Å and binding free energy (ΔG) calculated via MM-PBSA .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

  • Isotopic Labeling : Incorporate 14^{14}C at the fluoromethylphenyl ring (as in Elinzanetant derivatives) to track metabolic pathways via LC-MS/MS. Human studies show primary metabolites result from CYP3A4-mediated oxidation .
  • Prodrug Design : Modify the hydroxymethyl group (position 7S) with acetyl-protected moieties to enhance oral bioavailability, as demonstrated in dual NK-1/NK-3 antagonist formulations .

Q. How do salt forms (e.g., hydrochloride) influence solubility and pharmacokinetics?

The hydrochloride salt (CAS 1383427-89-1) increases aqueous solubility by >10-fold compared to the free base. In vitro assays show a logP reduction from 2.1 to 1.4, correlating with improved Cmax_{max} in rodent models. However, crystallization conditions (e.g., antisolvent addition rate) must be tightly controlled to avoid polymorphic variability .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify off-target effects. For example, conflicting cytotoxicity data may arise from unintended inhibition of hERG channels (IC50_{50} ~10 μM) .
  • Dose-Response Profiling : Conduct high-content screening across 10-point dilution series (1 nM–100 μM) to distinguish specific receptor antagonism (e.g., NK-1 IC50_{50} = 15 nM) from nonspecific cytotoxicity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight156.185 g/molHRMS
logP (Free Base)2.1 ± 0.3Shake-Flask
Aqueous Solubility (HCl Salt)12.8 mg/mL (pH 7.4)USP Dissolution

Q. Table 2. Comparative Bioactivity of Derivatives

DerivativeNK-1 IC50_{50} (nM)Metabolic Stability (t1/2_{1/2}, Human Liver Microsomes)
Free Base15 ± 228 min
7S-Hydroxymethyl Prodrug18 ± 394 min
Hydrochloride Salt16 ± 145 min
Data sourced from patent literature and preclinical studies

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